molecular formula C8H9BrN2O2 B7939189 Methyl (3-amino-4-bromophenyl)carbamate

Methyl (3-amino-4-bromophenyl)carbamate

Cat. No.: B7939189
M. Wt: 245.07 g/mol
InChI Key: CUJZAGNIPMKYQK-UHFFFAOYSA-N
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Description

Methyl (3-amino-4-bromophenyl)carbamate is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of carbamic acid and features both an amino group and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-amino-4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-bromophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-amino-4-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological and chemical properties, making it valuable for certain applications .

Properties

IUPAC Name

methyl N-(3-amino-4-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJZAGNIPMKYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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